
Aluminum borohydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Aluminum borohydride (Al(BH4)3) is a promising material that has drawn significant attention in the field of hydrogen storage. It is a complex hydride that has high hydrogen storage capacity, making it an attractive candidate for use in fuel cells and other hydrogen-based technologies.
Scientific Research Applications
Hydrogen Storage
Aluminum borohydride (Al(BH4)3) has been extensively researched as a high-capacity hydrogen storage material. Solid aluminum borohydrides, like M[Al(BH4)4], demonstrate diverse thermal decomposition behaviors and are considered practical for hydrogen storage applications. Notably, NH4[Al(BH4)4], which contains both protic and hydridic hydrogen, shows a low decomposition temperature and yields hydrogen along with other compounds, making it a potential candidate for hydrogen storage research (Dovgaliuk et al., 2017).
Accelerating Hydrogen Generation
This compound can be used in conjunction with other substances, such as sodium borohydride (NaBH4), to accelerate hydrogen generation. For example, aluminum chloride (AlCl3) has been used to significantly enhance the hydrogen generation rate from NaBH4 solutions, demonstrating one of the highest hydrogen generation rates reported (Demirci et al., 2009).
Hydrogen Generation in Fuel Cell Applications
In fuel cell applications, the combination of this compound with other materials like sodium borohydride can enhance hydrogen generation. These mixtures exhibit self-sustained propagation of combustion waves while simultaneously releasing hydrogen stored in NaBH4 and water (Shafirovich et al., 2007).
Suppression of Diborane Production
A significant challenge with this compound as a hydrogen storage material is the production of diborane (B2H6) gases. Research has shown that alloying Al(BH4)3 can suppress diborane production, making it more viable for practical use. The study of the thermodynamic properties of these alloys helps in understanding and controlling diborane production (Harrison & Thonhauser, 2016).
Synergistic Effects in Hydrogen Generation
This compound, when used in combination with other substances like sodium borohydride, demonstrates synergistic effects in hydrogen generation. This combination can result in improved yields and reduced costs for hydrogen production, which is particularly beneficial for fuel cells and other energy applications (Soler et al., 2007).
properties
CAS RN |
16962-07-5 |
|---|---|
Molecular Formula |
AlB3 |
Molecular Weight |
59.4 g/mol |
InChI |
InChI=1S/Al.3B/q+3;3*-1 |
InChI Key |
LBUKJFXEOJDHHL-UHFFFAOYSA-N |
SMILES |
[B-].[B-].[B-].[Al+3] |
Canonical SMILES |
[B-].[B-].[B-].[Al+3] |
Other CAS RN |
16962-07-5 |
physical_description |
Aluminum borohydride appears as a clear, colorless liquid. Slightly denser than water. Contact causes burns to skin, eyes, and mucous membranes. Toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



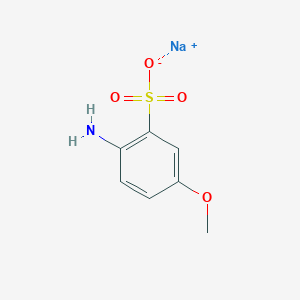

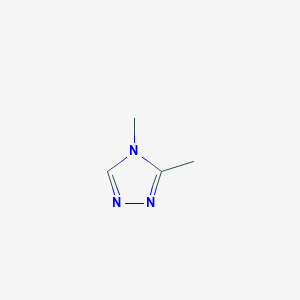

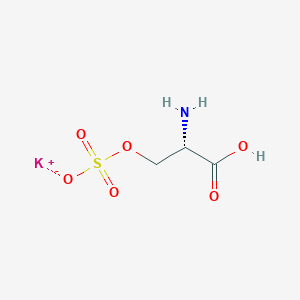
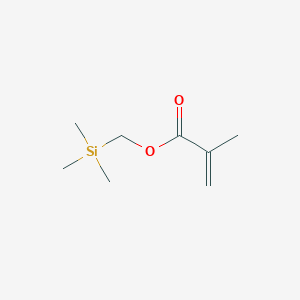

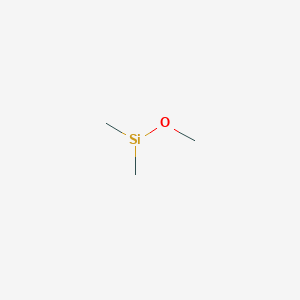

![5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B99031.png)



